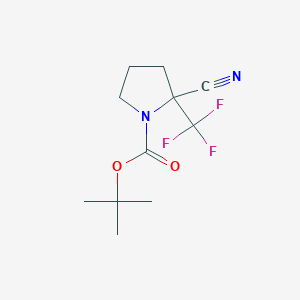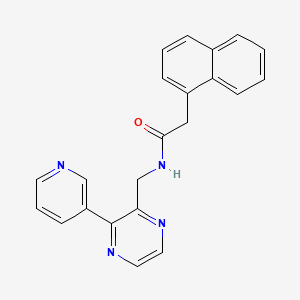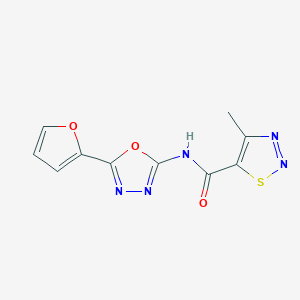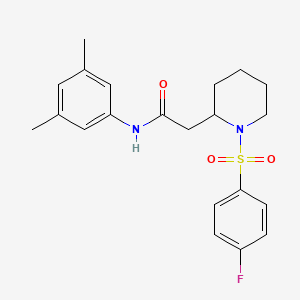
2-Cyano-2-(trifluorométhyl)pyrrolidine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H15F3N2O2. It is known for its unique structure, which includes a pyrrolidine ring substituted with a cyano group and a trifluoromethyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound may be used in biological research to study its effects on various biological systems. It can serve as a tool for investigating biochemical pathways and interactions.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may be used in the design and synthesis of new drugs with specific biological activities.
Industry: Industrially, tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
Target of Action
This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The exact mode of action of Tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate It is known that the pyrrolidine ring, which is a part of this compound, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This allows the compound to interact with its targets in a specific manner.
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate It is known that pyrrolidine derivatives can exhibit various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Comparaison Avec Des Composés Similaires
- Tert-butyl 2-cyano-2-(difluoromethyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-cyano-2-(fluoromethyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-cyano-2-(methyl)pyrrolidine-1-carboxylate
Comparison: Tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds with different substituents, the trifluoromethyl group may enhance the compound’s effectiveness in certain applications, making it a valuable tool in research and industry.
Propriétés
IUPAC Name |
tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-9(2,3)18-8(17)16-6-4-5-10(16,7-15)11(12,13)14/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFPHIFJLZFZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2547898.png)
![N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2547900.png)
![N-{[1,1'-biphenyl]-2-yl}-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2547903.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2547906.png)
![N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2547907.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547912.png)


![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide](/img/structure/B2547917.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)
